molecular formula C32H36N4Si B1192648 deOxy-DALSiR

deOxy-DALSiR

Cat. No. B1192648
M. Wt: 504.75
InChI Key: PFVZCDRCORCIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

deOxy-DALSiR is a selective and sensitive near-infrared fluorescent probe for visualization of endogenous nitric oxide in living cells and animals.

Scientific Research Applications

1. Receptor-Guided Design Strategy for Ligand Identification

Researchers have developed a receptor-guided design strategy to generate chemically modified oligodeoxynucleotide libraries, targeting molecules like THC. This approach aids in identifying ligands for a broad range of biomedical research targets (Rosenthal, Pfeiffer, & Mayer, 2019).

2. Cure Kinetics of Epoxy Systems

The cure kinetics of epoxy systems, such as the DEBGA–MHHPA epoxy system, are critical in microelectronics packaging. Research has been conducted to understand and model these kinetics accurately, using both isothermal and non-isothermal DSC methods (Boey & Qiang, 2000).

3. Machine Learning in DNA Sequence Data Mining

Advancements in DNA sequencing technology and machine learning are being applied to DNA sequence data analysis. This includes DNA sequence alignment, classification, clustering, and pattern mining, which are critical for understanding the structure and function of DNA (Yang et al., 2020).

4. Catalytic DNA and Deoxyribozymes

Research in catalytic DNA, specifically deoxyribozymes, focuses on understanding their structure and potential applications. This includes their use as sensors for metal ions and small molecules, expanding the frontiers of chemistry and biology (Silverman, 2016).

5. Nanotechnology in Medical Applications

Nanotechnology's role in biological research, especially in molecular biology and nucleic acid manipulation, is significant. Applications range from diagnostics to constructing artificial nanodevices and biomolecular sensors (Kubik, Bogunia-Kubik, & Sugisaka, 2005).

properties

Molecular Formula

C32H36N4Si

Molecular Weight

504.75

IUPAC Name

2'-(2-Aminophenyl)-N3,N3,N7,N7,5,5-hexamethyl-5H-spiro[dibenzo[b,e]siline-10,1'-isoindoline]-3,7-diamine

InChI

InChI=1S/C32H36N4Si/c1-34(2)23-15-17-26-30(19-23)37(5,6)31-20-24(35(3)4)16-18-27(31)32(26)25-12-8-7-11-22(25)21-36(32)29-14-10-9-13-28(29)33/h7-20H,21,33H2,1-6H3

InChI Key

PFVZCDRCORCIFP-UHFFFAOYSA-N

SMILES

C[Si]1(C)C2=CC(N(C)C)=CC=C2C3(N(C4=CC=CC=C4N)CC5=C3C=CC=C5)C6=CC=C(N(C)C)C=C61

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

deOxyDALSiR;  deOxy DALSiR;  deOxy-DALSiR

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.